赖-精

描述

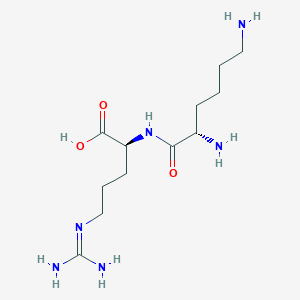

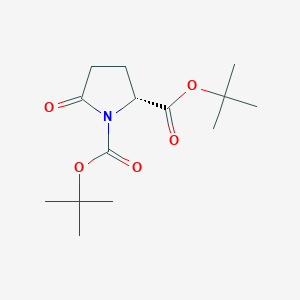

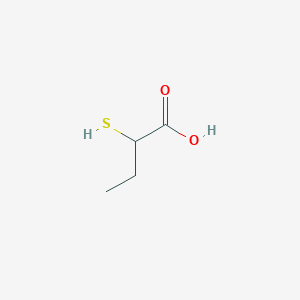

Lys-Arg is a dipeptide formed from L-lysine and L-arginine residues. It has a role as a metabolite.

科学研究应用

肌球蛋白溶解性和肉类工业应用

- 增强肌球蛋白溶解性:赖氨酸 (Lys) 和精氨酸 (Arg) 已被发现可以增加肌球蛋白(一种在肌肉组织中发现的运动蛋白)的溶解性。两种氨基酸均与肌球蛋白相互作用,影响其流体力学大小、水合能力和表面性质。这种相互作用导致肌球蛋白聚集受到抑制,在增加其溶解性方面发挥着重要作用。这些发现对肉类工业具有实际意义 (李、郑、徐、朱和周,2018).

生物医学研究和诊断

- 赖氨酸和精氨酸化学传感器:一项研究引入了一种基于苯并恶二唑荧光团的光学荧光探针。该探针对赖氨酸和精氨酸表现出比其他常见氨基酸更高的选择性和灵敏度,可用于检测固相肽合成中的胺基并可视化活细胞中的精氨酸 (杨、谢、陈、张、李、孙,2021).

肉制品品质改善

- 提高肉的嫩度:赖氨酸和精氨酸已被证明可以有效提高鸡胸肉的嫩度。这些氨基酸促进肌钙蛋白-T的降解并促进肌动球蛋白解离,从而产生更柔软的质地。这些信息有助于开发提高肉类嫩度的工业规模方法 (张、张、黄、陈、包、方和周,2020).

食品加工和稳定性

- 大豆油-肌球蛋白乳液的稳定性:研究表明,赖氨酸和精氨酸可以提高大豆油-肌球蛋白乳液的物理稳定性。它们改变了界面肌球蛋白的渗透和展开行为,从而产生了更好的乳化性能 (李、陈、宁、包、方和周,2020).

药物研究

- 基于赖氨酸的树枝状大分子:修饰有精氨酸残基的赖氨酸树枝状大分子因其作为药物和基因递送的安全有效纳米载体的潜力而受到研究。这些树枝状大分子具有特定的结构和动态特性,有利于生物医学应用 (舍韦列娃、马尔克洛夫、沃夫克、米哈伊洛娃、塔拉先科、托尔斯泰、尼洛夫和拉赫德兰塔,2019).

传感器技术中的逻辑门开发

- 赖氨酸和精氨酸比色和荧光探针:一项研究开发了一种基于聚二乙炔的探针,该探针可以在赖氨酸和精氨酸存在下发生比色和荧光变化。该探针为传感器技术中逻辑门的开发提供了一种创新方法 (张、魏、陈、陈、迟、王和陈,2018).

抗菌肽研究

- 改善抗菌肽:精氨酸和赖氨酸在抗菌肽 (AMP) 的活性中起着至关重要的作用。改变其侧链的长度可以增强 AMP 的稳定性和活性,为开发新的抗生素提供了有希望的途径 (阿里亚斯、皮加、海德曼和沃格尔,2018).

材料科学中的腐蚀抑制

- 氨基酸的腐蚀抑制:赖氨酸和精氨酸已被确认为 NaCl 溶液中 316L 不锈钢的有效腐蚀抑制剂。它们在金属表面形成保护膜的能力可以通过 I- 离子增强,在材料科学中提供潜在的应用 (赵、余和钮,2021).

作用机制

Target of Action

Lys-Arg, also known as H-Lys-Arg-OH, is a dipeptide composed of the amino acids lysine and arginine. It has been shown to interact with various targets in the body. For instance, it has been found to interact with bacterial membranes, leading to their permeabilization . In another study, it was found that the Lys-Arg mutation improved the thermostability of Bacillus cereus neutral protease through increased residue interactions .

Mode of Action

The mode of action of Lys-Arg involves its interaction with its targets, leading to various changes. For instance, in the case of bacterial membranes, Lys-Arg interacts with the membranes, leading to their permeabilization . This interaction is facilitated by the positive charges on the Lys-Arg peptide, which attract the negatively charged bacterial membranes .

Biochemical Pathways

Lys-Arg is involved in several biochemical pathways. For instance, it has been found to be involved in the transamination of amino acids . In addition, it has been suggested that Lys-Arg, along with other basic amino acids, plays a role in the regulation of cellular polyamine concentrations .

Pharmacokinetics

The pharmacokinetics of Lys-Arg involves its absorption, distribution, metabolism, and excretion (ADME). One study found that a nanoparticle-encapsulated drug modified with Lys-Arg showed favorable long circulation and enhanced targeting property . .

Result of Action

The result of Lys-Arg’s action can vary depending on its target. For instance, when it interacts with bacterial membranes, it leads to their permeabilization, resulting in a decrease in bacterial viability . In another case, the Lys-Arg mutation was found to enhance the thermostability of Bacillus cereus neutral protease .

Action Environment

The action of Lys-Arg can be influenced by various environmental factors. For instance, the presence of model membranes has been found to increase or reduce the partial aggregation of Lys-Arg . Moreover, the presence of Arg and Lys renders the peptides susceptible to degradation by proteases, such as trypsin, limiting their therapeutic use .

未来方向

生化分析

Biochemical Properties

Lysine-arginine is involved in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with protein methyltransferases, which add methyl groups to the side chains of lysine and arginine residues. This post-translational modification is essential for regulating protein function and gene expression . Additionally, lysine-arginine can undergo site-directed mutagenesis to improve the thermostability of enzymes, such as Bacillus cereus neutral protease .

Cellular Effects

Lysine-arginine influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, lysine-arginine methylation plays a role in regulating the activity of proteins involved in photosynthesis and chloroplast biogenesis in plants . In animal cells, lysine-arginine can enhance the stability and activity of enzymes, thereby influencing metabolic processes and cellular functions .

Molecular Mechanism

The molecular mechanism of lysine-arginine involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Lysine-arginine methylation by protein methyltransferases alters the function of target proteins, affecting their activity, stability, and interactions with other biomolecules . Additionally, lysine-arginine mutations can enhance enzyme stability by increasing residue interactions, as seen in Bacillus cereus neutral protease .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of lysine-arginine can change over time. The stability and degradation of lysine-arginine, as well as its long-term effects on cellular function, are important considerations. For instance, lysine-arginine methylation in chloroplasts can be studied using in vitro methylation assays to confirm the methylation sites of target proteins . The stability of lysine-arginine mutants, such as those in Bacillus cereus neutral protease, can be assessed through molecular dynamics simulations .

Dosage Effects in Animal Models

The effects of lysine-arginine vary with different dosages in animal models. Threshold effects and toxic or adverse effects at high doses are important considerations. For example, lysine-arginine mutations in Bacillus cereus neutral protease have been shown to improve enzyme stability and activity at specific dosages . High doses of lysine-arginine may lead to adverse effects on cellular function and metabolism.

Metabolic Pathways

Lysine-arginine is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. For instance, lysine-arginine methylation in chloroplasts is mediated by protein methyltransferases, which regulate the activity of target proteins involved in essential metabolic processes . In animal cells, lysine-arginine can enhance the stability and activity of enzymes, influencing metabolic pathways and cellular functions .

Transport and Distribution

Lysine-arginine is transported and distributed within cells and tissues through interactions with transporters and binding proteins. These interactions affect its localization and accumulation. For example, lysine-arginine methylation in chloroplasts involves the targeting of protein methyltransferases to specific subcellular compartments . In animal cells, lysine-arginine mutations can enhance enzyme stability and activity, affecting their distribution within cells .

Subcellular Localization

The subcellular localization of lysine-arginine affects its activity and function. Targeting signals and post-translational modifications direct lysine-arginine to specific compartments or organelles. For instance, lysine-arginine methylation in chloroplasts involves the localization of protein methyltransferases to the stroma, thylakoids, and envelope sub-compartments . In animal cells, lysine-arginine mutations can enhance enzyme stability and activity, affecting their subcellular localization .

属性

IUPAC Name |

(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26N6O3/c13-6-2-1-4-8(14)10(19)18-9(11(20)21)5-3-7-17-12(15)16/h8-9H,1-7,13-14H2,(H,18,19)(H,20,21)(H4,15,16,17)/t8-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPBGTPKLVJEOBE-IUCAKERBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCN)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00567683 | |

| Record name | L-Lysyl-N~5~-(diaminomethylidene)-L-ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00567683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Lysylarginine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028945 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

29586-66-1 | |

| Record name | L-Lysyl-L-arginine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029586661 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Lysyl-N~5~-(diaminomethylidene)-L-ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00567683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-LYSYL-L-ARGININE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HX25W9VLX3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Lysylarginine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028945 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the Lys-Arg motif in prohormone processing?

A1: The Lys-Arg motif serves as a recognition site for proprotein convertases (PCs), a family of enzymes responsible for cleaving precursor proteins into their mature, biologically active forms. [] In the regulated secretory pathway of neuroendocrine cells, PCs cleave prohormones at Lys-Arg sites, releasing active neuropeptides. [] This process is crucial for generating a diverse array of signaling molecules from a limited number of precursor proteins. [, , ]

Q2: Can you provide specific examples of proteins processed at Lys-Arg motifs?

A2: Certainly. Proinsulin, the precursor to insulin, undergoes cleavage at two Lys-Arg sites to yield mature insulin. [, ] Other notable examples include pro-opiomelanocortin (POMC), a precursor to hormones like adrenocorticotropic hormone (ACTH) and β-endorphin, and proglucagon, which gives rise to glucagon and glucagon-like peptides. [, ]

Q3: How specific are proprotein convertases in their recognition of Lys-Arg motifs?

A4: While PCs exhibit a preference for dibasic motifs, their specificity is not absolute. The amino acids flanking the Lys-Arg site, particularly at the P4 and P6 positions, significantly influence cleavage efficiency. [, ] For instance, a P4 Arg and a P6 Leu are highly favored by both PC1 and PC2, while a P6 Ile is preferred by PC2 over PC1. []

Q4: Can the activity of proprotein convertases be inhibited?

A5: Yes, PC activity can be modulated by various inhibitors, including synthetic peptides, peptidyl chloromethyl ketones, and modified α1-antitrypsins. [, , ] These inhibitors often mimic the substrate specificity of PCs, competing for binding at the active site. [, ] For example, the peptide Ac-Leu-Leu-Arg-Val-Lys-Arg-NH2 potently inhibits both PC1 and PC2. []

Q5: What is the significance of studying PC inhibitors?

A6: Given the crucial roles of PCs in processing proteins involved in various physiological and pathological processes, including hormone maturation, viral infectivity, and tumor progression, PC inhibitors hold potential as therapeutic agents. [, , ] By selectively targeting specific PC isoforms, researchers aim to develop treatments for a range of diseases. []

Q6: What is the molecular formula and weight of the Lys-Arg dipeptide?

A6: The molecular formula of Lys-Arg is C12H27N7O3. Its molecular weight is 317.4 g/mol.

Q7: Can computational methods be used to study Lys-Arg interactions?

A8: Absolutely. Molecular docking studies, for instance, can predict the binding affinity and interactions of Lys-Arg-containing peptides with PCs. [] These simulations provide valuable insights into the structural basis of substrate specificity and can guide the design of potent and selective PC inhibitors. [, ]

Q8: Are there other biological roles for Lys-Arg motifs besides prohormone processing?

A9: Yes, Lys-Arg sequences can be involved in other cellular processes. For example, the nuclear localization signal (NLS) of some proteins, which facilitates their transport into the nucleus, can contain Lys-Arg motifs. [] These motifs can interact with importin proteins, mediating nuclear import. []

Q9: How does research on Lys-Arg contribute to a broader understanding of biological systems?

A10: Investigating Lys-Arg motifs and their processing by PCs provides valuable insights into protein maturation, enzyme specificity, and cellular signaling pathways. [, ] This knowledge is essential for understanding diverse physiological processes and for developing therapeutic interventions targeting dysregulated proteolysis. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![({[({[(2R,3S,4R,5R)-4-amino-5-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy}(hydroxy)phosphoryl)oxy](hydroxy)phosphoryl}oxy)phosphonic acid](/img/structure/B1339125.png)

![7-Bromobenzo[d]oxazol-2(3H)-one](/img/structure/B1339144.png)